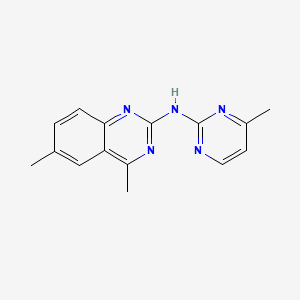![molecular formula C21H20N2O B5876179 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole is a benzimidazole derivative that has been widely studied for its potential therapeutic applications. This compound is known for its ability to bind to the histamine H2 receptor, which is involved in the regulation of gastric acid secretion. In
科学的研究の応用
2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. One of the major scientific research applications of this compound is in the treatment of gastroesophageal reflux disease (GERD). This disease is characterized by the reflux of gastric acid into the esophagus, which can cause inflammation and damage to the esophageal mucosa. 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole has been shown to effectively reduce gastric acid secretion and relieve the symptoms of GERD.
Another scientific research application of this compound is in the treatment of peptic ulcers. Peptic ulcers are caused by the erosion of the mucosal lining of the stomach or duodenum, which can lead to pain, bleeding, and perforation. 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole has been shown to inhibit the growth of Helicobacter pylori, a bacterium that is known to be a major cause of peptic ulcers.
作用機序
The mechanism of action of 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole involves the binding of the compound to the histamine H2 receptor. This receptor is located on the surface of parietal cells in the stomach, which are responsible for the secretion of gastric acid. By binding to the H2 receptor, 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole inhibits the production of gastric acid and reduces the acidity of the stomach.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole are primarily related to its ability to reduce gastric acid secretion. This compound has been shown to effectively reduce the amount of acid produced by the stomach, which can help to relieve the symptoms of GERD and peptic ulcers. In addition, 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole has been shown to have minimal effects on other physiological processes, which makes it a safe and effective treatment option for these conditions.
実験室実験の利点と制限
One of the major advantages of 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole for lab experiments is its high purity and high yield synthesis method. This allows researchers to obtain large quantities of the compound for use in in vitro and in vivo experiments. In addition, the specific binding of 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole to the histamine H2 receptor makes it a useful tool for studying the role of this receptor in gastric acid secretion and related physiological processes.
One of the limitations of 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole for lab experiments is its specificity for the histamine H2 receptor. This limits its potential applications in other areas of research that do not involve this receptor. In addition, the use of this compound in in vivo experiments may be limited by its potential side effects, such as hypotension and arrhythmias.
将来の方向性
There are several future directions for research on 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole. One area of focus is the development of more potent and selective H2 receptor antagonists for the treatment of GERD and peptic ulcers. Another area of research is the investigation of the potential role of the histamine H2 receptor in other physiological processes, such as inflammation and immune regulation. Finally, the use of 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole as a tool for studying the structure and function of the H2 receptor may lead to the development of new therapeutic agents for a variety of diseases.
合成法
The synthesis of 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole involves the reaction of 1-naphthol with propyl bromide to form 1-(1-naphthyloxy)propane. This intermediate is then reacted with o-phenylenediamine to produce 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole. This synthesis method has been optimized to yield high purity and high yield of the final product.
特性
IUPAC Name |
2-(naphthalen-1-yloxymethyl)-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-2-14-23-19-12-6-5-11-18(19)22-21(23)15-24-20-13-7-9-16-8-3-4-10-17(16)20/h3-13H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNIUXSKSKANHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(naphthalen-1-yloxy)methyl]-1-propyl-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5876098.png)
![{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}acetonitrile](/img/structure/B5876109.png)

![2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5876130.png)


![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)
![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)
![1-{[(4-methylbenzyl)thio]acetyl}piperidine](/img/structure/B5876191.png)
